molecular formula C30H20Cl2O2 B1593466 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol CAS No. 86436-19-3

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol

Cat. No. B1593466
CAS RN: 86436-19-3
M. Wt: 483.4 g/mol
InChI Key: CJETXAUUVYDHTN-UHFFFAOYSA-N
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Description

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol, also known as TMB or TMB-4, is a compound with potential applications in scientific research. TMB is a symmetrical bis-aryl acetylene that has been shown to have unique properties, including the ability to inhibit the activity of certain enzymes.

Mechanism Of Action

The mechanism of action of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is not fully understood. However, it is believed that 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its activity.

Biochemical And Physiological Effects

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of enzymes, 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has been shown to have antioxidant properties. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is its ability to inhibit the activity of enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. However, one of the limitations of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is its potential toxicity. 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol. One area of research is the development of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol derivatives that have improved properties, such as increased potency or reduced toxicity. Another area of research is the application of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol in the treatment of cognitive disorders, such as Alzheimer's disease. Finally, 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol may have potential applications in the development of new drugs for the treatment of inflammatory diseases.

Scientific Research Applications

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has been shown to have potential applications in scientific research. One of the most promising applications is in the field of enzyme inhibition. 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of these enzymes, 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol may have potential applications in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJETXAUUVYDHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341178
Record name 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol

CAS RN

86436-19-3
Record name 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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